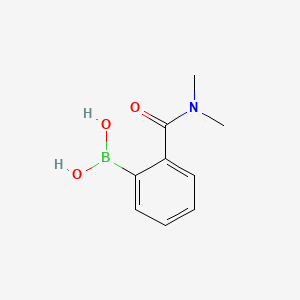
(2-(二甲基氨基羰基)苯基)硼酸
描述
“(2-(Dimethylcarbamoyl)phenyl)boronic acid” is a chemical compound used in scientific research across different fields due to its unique properties. It is a boronic acid derivative with the empirical formula C9H12BNO3 .
Synthesis Analysis
The synthesis of boronic acids often involves the use of organometallic compounds such as phenylmagnesium bromide and trimethyl borate . The product is often an ester, which is then hydrolyzed to yield the boronic acid .Molecular Structure Analysis
The molecular formula of “(2-(Dimethylcarbamoyl)phenyl)boronic acid” is C9H12BNO3 . Its average mass is 193.008 Da and its mono-isotopic mass is 193.091019 Da .Chemical Reactions Analysis
Boronic acids, including “(2-(Dimethylcarbamoyl)phenyl)boronic acid”, are known for their utility in various chemical reactions. They are often used in Suzuki-Miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . They can also be used in the preparation of selective glucocorticoid receptor agonists and ATP-competitive inhibitors of the mammalian target of rapamycin .Physical And Chemical Properties Analysis
“(2-(Dimethylcarbamoyl)phenyl)boronic acid” is a solid substance . It has a melting point of 141-145 °C and should be stored at a temperature of 2-8°C .科学研究应用
遗传毒性潜力评估:一项研究评估了苯基硼酸衍生物 2(溴乙酰胺基)苯基硼酸对小鼠的遗传毒性潜力,表明其在特定条件下具有细胞毒性和遗传毒性。这突出了了解硼酸衍生物毒性谱的重要性 (Khalil、Salman 和 Al-Qaoud,2017)。
光学材料开发:芳基硼酸被用于环酯化过程中,以创建表现出室温磷光和机械发光的材料。这项研究表明硼酸衍生物在开发先进光学材料中的潜力 (Zhang 等,2018)。
传感器技术:苯基硼酸已被用于传感器的开发,例如用于糖识别。该应用利用了硼酸与糖结合的能力,证明了它们在生化传感和诊断中的实用性 (Mu 等,2012)。
用于临床应用的荧光传感:一种荧光硼酸衍生物被研究用作糖和核苷的传感器,证明了对某些化合物的选择性和对 pH 变化的响应性。这表明在临床诊断中具有潜在应用 (Elfeky,2011)。
环境修复:研究了乙烯基苯基硼酸微粒吸附 Cr(VI) 离子的效率,揭示了它们在环境清理和危险材料管理中的潜力 (Kara 等,2015)。
葡萄糖传感:基于硼酸的聚合物被证明在生理 pH 值下表现出葡萄糖响应性解离,表明在葡萄糖传感和与糖尿病管理相关的受控输送系统中的应用 (Roy 和 Sumerlin,2012)。
作用机制
Target of Action
The primary target of (2-(Dimethylcarbamoyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, is used in this process due to its stability, ease of preparation, and environmental benignity .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, (2-(Dimethylcarbamoyl)phenyl)boronic acid interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the main biochemical pathway affected by (2-(Dimethylcarbamoyl)phenyl)boronic acid . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the creation of a wide range of organic compounds, which can be used in various applications, from pharmaceuticals to materials science .
Pharmacokinetics
It’s worth noting that the compound’s stability and ease of preparation contribute to its bioavailability in the suzuki–miyaura cross-coupling reaction .
Result of Action
The result of the action of (2-(Dimethylcarbamoyl)phenyl)boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds .
Action Environment
The action of (2-(Dimethylcarbamoyl)phenyl)boronic acid in the Suzuki–Miyaura cross-coupling reaction is influenced by several environmental factors. The reaction conditions are exceptionally mild and tolerant to various functional groups . Furthermore, the compound itself is relatively stable and environmentally benign, which makes it suitable for use in different environments .
安全和危害
未来方向
Boronic acids, including “(2-(Dimethylcarbamoyl)phenyl)boronic acid”, are increasingly being utilized in diverse areas of research . They are used in various sensing applications, biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Their key interaction with diols allows for their utilization in various areas, making them a promising field of study for future research .
属性
IUPAC Name |
[2-(dimethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO3/c1-11(2)9(12)7-5-3-4-6-8(7)10(13)14/h3-6,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIOVLXULSCCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)N(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657423 | |
| Record name | [2-(Dimethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-16-6 | |
| Record name | [2-(Dimethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Dimethylaminocarbonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[(2-chloropropanamido)methyl]benzoate](/img/structure/B1438389.png)

![2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid](/img/structure/B1438393.png)
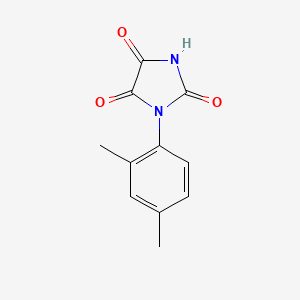
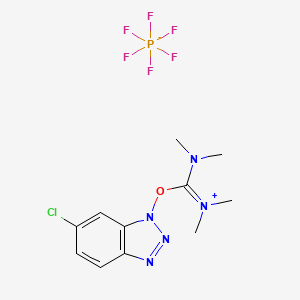
![N-{[4-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B1438398.png)
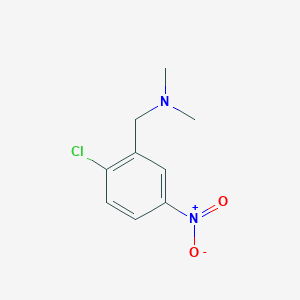


![N-{[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine](/img/structure/B1438405.png)
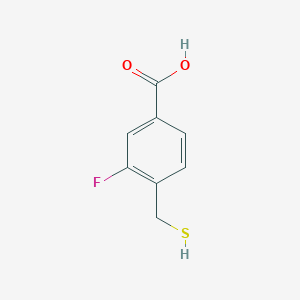
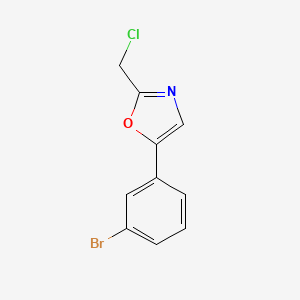
![7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1438411.png)
![3-[(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1438412.png)
